Bienvenue dans la boutique en ligne BenchChem!

Ciprodex

Acute Otitis Media Tympanostomy Tubes Otorrhea

Ciprodex combines ciprofloxacin 0.3% and dexamethasone 0.1% in a preserved, optimized-viscosity suspension. It delivers superior clinical cure (90% vs. 78%), faster otorrhea resolution, and greater granulation tissue reduction (81.3% vs. 56.1%) compared to ofloxacin, with no aminoglycoside-associated ototoxicity. Choose Ciprodex to minimize treatment failures, reduce follow-up visits, and avoid surgical debridement. Pediatric and acute-care ready.

Molecular Formula C39H47F2N3O8
Molecular Weight 723.8 g/mol
CAS No. 130244-48-3
Cat. No. B3061602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprodex
CAS130244-48-3
Molecular FormulaC39H47F2N3O8
Molecular Weight723.8 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
InChIInChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24)/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1
InChIKeyNTRHYMXQWWPZDD-WKSAPEMMSA-N
Commercial & Availability
Standard Pack Sizes7.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciprofloxacin 0.3% and Dexamethasone 0.1% Otic Suspension (Ciprodex): Procurement-Relevant Chemical and Pharmacological Profile


Ciprodex (ciprofloxacin 0.3% and dexamethasone 0.1% otic suspension) is a sterile, preserved topical combination product containing the synthetic broad-spectrum fluoroquinolone antibacterial ciprofloxacin hydrochloride (equivalent to 3 mg ciprofloxacin base per mL) and the potent anti-inflammatory corticosteroid dexamethasone (1 mg per mL) [1]. Ciprofloxacin exerts bactericidal action via inhibition of bacterial DNA gyrase, essential for DNA replication and synthesis [2], while dexamethasone suppresses inflammation by inhibiting multiple inflammatory cytokines, resulting in decreased edema, fibrin deposition, capillary leakage, and migration of inflammatory cells [3]. The product is FDA-approved for the treatment of acute otitis externa (AOE) and acute otitis media with tympanostomy tubes (AOMT) in patients aged 6 months and older [1].

Procurement Risk Analysis: Why Ciprodex Cannot Be Substituted with Single-Agent Ciprofloxacin or Alternative Otic Formulations


Procurement substitution of Ciprodex with generic single-agent ciprofloxacin otic solution or alternative corticosteroid-containing combinations (e.g., neomycin/polymyxin B/hydrocortisone) introduces clinically and economically material risks. The dexamethasone component provides documented superiority in granulation tissue reduction versus ciprofloxacin-free ofloxacin solution (81.3% vs 56.1% reduction at day 11, P=0.0067) [1], while Ciprodex demonstrates superior clinical cure rates (90% vs 78%) and fewer treatment failures (4.4% vs 14.1%) compared to ofloxacin 0.3% solution [2]. Additionally, quinolone-based formulations avoid the established ototoxicity risk associated with aminoglycoside-containing alternatives (neomycin, gentamicin, tobramycin), which have been shown to cause cochlear damage in animal models [3]. The specific suspension formulation with optimized viscosity and preservative system ensures sustained contact time at the infection site, a parameter that cannot be assumed for extemporaneously compounded or generic solutions lacking comparative bioavailability data.

Quantitative Differentiating Evidence: Ciprodex Head-to-Head Performance Data Versus Key Comparator Products


Superior Clinical Cure Rate in AOMT: Ciprodex 90% vs Ofloxacin 78% (Pediatrics, 2004)

In a multicenter, prospective, randomized, observer-masked, parallel-group clinical trial of 599 pediatric patients (aged ≥6 months to 12 years) with acute otitis media with otorrhea through tympanostomy tubes (AOMT), Ciprodex (ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension, 4 drops twice daily for 7 days) demonstrated a clinical cure rate of 90% (123/137) among culture-positive patients at the test-of-cure visit, compared to 78% (96/123) for ofloxacin 0.3% otic solution (5 drops twice daily for 10 days) [1]. This difference represents a 12 percentage-point absolute improvement and a 15.4% relative increase in clinical cure rate. Additionally, treatment failure rates were 4.4% for Ciprodex versus 14.1% for ofloxacin, a 69% relative reduction in failure events [1]. The study is the largest comparative trial of its kind in AOMT and provides Level I evidence for superior efficacy.

Acute Otitis Media Tympanostomy Tubes Otorrhea Pediatric Otology

Faster Resolution of Otorrhea: Median Time to Cessation 4 Days for Ciprodex vs 6 Days for Ofloxacin

In the same Phase III comparative trial (n=599), Ciprodex achieved a significantly shorter median time to cessation of otorrhea compared to ofloxacin: 4 days versus 6 days, representing a 33% faster resolution of the primary symptomatic endpoint [1]. Patients receiving Ciprodex also demonstrated superior absence of otorrhea at every study visit: day 3 (45% vs 33%), day 11 (85% vs 71%), and day 18 (92% vs 83%) [1]. This accelerated symptom resolution is clinically meaningful for patient quality of life and reduces the period of infectious drainage that may interfere with tympanostomy tube function.

Otorrhea Resolution Time-to-Event Analysis Pediatric AOMT Treatment Duration

Superior Granulation Tissue Reduction: Ciprodex 81.3% vs Ofloxacin 56.1% at Day 11

Granulation tissue formation is a common complication in AOMT that can obstruct tympanostomy tubes and necessitate surgical removal. In a subanalysis of 599 pediatric AOMT patients, granulation tissue was present in 90 patients (15.0%) at baseline. Ciprodex treatment achieved significantly greater reduction in granulation tissue compared to ofloxacin: at day 11 (end of therapy), reduction was 81.3% for Ciprodex versus 56.1% for ofloxacin (P=0.0067); at day 18 (test of cure), reduction was 91.7% for Ciprodex versus 73.2% for ofloxacin (P=0.0223) [1]. This demonstrates the added therapeutic value of the dexamethasone component in resolving inflammatory tissue sequelae that single-agent antibiotic solutions cannot address.

Granulation Tissue AOMT Complications Post-Tympanostomy Healing Anti-Inflammatory Efficacy

Clinical Cure Comparison vs Neomycin/Polymyxin B/Hydrocortisone in Acute Otitis Externa

In two randomized, multicenter, controlled clinical trials for acute otitis externa (AOE), Ciprodex dosed twice daily for 7 days demonstrated clinical cures in 87% and 94% of evaluable patients, compared to 84% and 89% for neomycin 0.35%/polymyxin B 10,000 units/mL/hydrocortisone 1.0% (neo/poly/HC) [1]. Among culture-positive patients, clinical cures were 86% and 92% for Ciprodex versus 84% and 89% for neo/poly/HC. More notably, microbiological eradication rates for culture-positive patients were 86% and 92% for Ciprodex, compared to 85% and 85% for neo/poly/HC, with the second trial showing a 7-percentage-point advantage in bacterial eradication for Ciprodex [1]. While cure rates are numerically similar, the critical procurement differentiator is safety: neo/poly/HC contains neomycin, an aminoglycoside with documented ototoxic potential, whereas ciprofloxacin has been demonstrated to be non-ototoxic in animal models [2].

Acute Otitis Externa Swimmer's Ear Topical Antibiotic Efficacy Aminoglycoside Comparison

Demonstrated Non-Ototoxicity: Ciprofloxacin vs Gentamicin in Controlled Animal Model

In a controlled guinea pig model using transbullae silicone drug delivery tubes for direct middle ear instillation, topical 0.2% ciprofloxacin administered once daily for 7 consecutive days produced no statistically significant change in auditory brainstem response (ABR) thresholds compared to saline controls, whereas 4% gentamicin resulted in total hearing loss [1]. ABR thresholds were measured using click, 4 kHz, and 8 kHz logon stimuli before and after drug application. This finding is corroborated by the FDA-reviewed animal toxicology data in the Ciprodex package insert: guinea pigs dosed in the middle ear with ciprofloxacin 0.3% and dexamethasone 0.1% otic suspension for one month exhibited no drug-related structural or functional changes of cochlear hair cells and no lesions in the ossicles [2]. In contrast, aminoglycoside-containing preparations (neomycin, gentamicin, tobramycin) have established cochlear and vestibular toxicity documented in multiple animal species [3].

Ototoxicity Aminoglycoside Safety Cochlear Toxicity Tympanic Membrane Perforation

Favorable Pharmacokinetic Profile: Minimal Systemic Exposure with Topical Otic Administration

Pharmacokinetic analysis in pediatric patients following a single bilateral 4-drop dose (total 0.28 mL, 0.84 mg ciprofloxacin, 0.28 mg dexamethasone) of Ciprodex after tympanostomy tube insertion demonstrated minimal systemic absorption [1]. Mean ± SD peak plasma concentrations were 1.39 ± 0.880 ng/mL for ciprofloxacin and 1.14 ± 1.54 ng/mL for dexamethasone, observed within 15 minutes to 2 hours post-dose [1]. For ciprofloxacin, these levels were approximately 0.1% of peak concentrations achieved with a standard 250 mg oral dose [1]; dexamethasone levels averaged approximately 14% of peak concentrations following an oral 0.5 mg tablet [1]. Estimates of half-life averaged 3.1 hours for ciprofloxacin and 4.5 hours for dexamethasone, similar to oral administration [2]. The low systemic exposure supports the favorable systemic safety profile and lack of drug-drug interaction concerns with topical otic administration.

Otic Pharmacokinetics Systemic Absorption Pediatric Dosing Drug Safety

Optimal Procurement and Clinical Application Scenarios for Ciprodex Based on Evidence-Based Differentiation


First-Line Therapy for Pediatric Acute Otitis Media with Tympanostomy Tubes (AOMT)

Ciprodex is the evidence-based first-line choice for pediatric AOMT based on Level I evidence demonstrating superior clinical cure (90% vs 78%), faster otorrhea resolution (4 vs 6 days), and superior granulation tissue reduction (81.3% vs 56.1% at day 11) compared to ofloxacin [1][2]. Procurement decisions for pediatric ENT clinics, children's hospitals, and managed care formularies should prioritize Ciprodex to minimize treatment failures, reduce follow-up visits, and avoid the need for surgical debridement of granulation tissue.

Acute Otitis Externa Treatment When Tympanic Membrane Status Is Unknown or Cannot Be Confirmed

In primary care, urgent care, and emergency department settings where otoscopic examination cannot definitively rule out tympanic membrane perforation, Ciprodex is the preferred procurement option due to its demonstrated non-ototoxic safety profile in animal models and clinical studies [1][2]. Aminoglycoside-containing alternatives (neomycin/polymyxin B/hydrocortisone, gentamicin) carry documented ototoxicity risk when introduced into the middle ear, creating medicolegal exposure and requiring tympanic membrane integrity verification prior to use.

Formulary Management and Value-Based Procurement for Integrated Delivery Networks

The combination of superior efficacy (90% cure rate in culture-positive AOMT, 4.4% treatment failure rate) and favorable safety profile (non-ototoxic, minimal systemic absorption) supports Ciprodex as a high-value formulary addition despite potentially higher per-unit cost than generic alternatives [1][2]. The 69% reduction in treatment failures compared to ofloxacin translates to downstream cost avoidance through reduced return visits, decreased need for systemic antibiotics, and fewer surgical interventions for persistent granulation tissue or tube obstruction.

Post-Tympanostomy Tube Placement Prophylaxis and Early Intervention

For otolaryngology surgical practices performing tympanostomy tube placement, Ciprodex is indicated for both prophylaxis and early treatment of postoperative otorrhea. The product's favorable pharmacokinetic profile—with peak plasma ciprofloxacin concentrations approximately 0.1% of oral therapeutic levels—enables safe use in the immediate postoperative period without systemic quinolone exposure concerns [1]. Clinical studies demonstrate that quinolone-based prophylaxis eliminates ototoxicity concerns associated with aminoglycoside-containing alternatives without sacrificing efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprodex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.